molecular formula C8H8INO4 B15177544 3,5-Dicarboxy-1-methylpyridinium iodide CAS No. 84824-91-9

3,5-Dicarboxy-1-methylpyridinium iodide

Cat. No.: B15177544
CAS No.: 84824-91-9
M. Wt: 309.06 g/mol
InChI Key: PSRNFLOPUFDHLM-UHFFFAOYSA-N
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Description

3,5-Dicarboxy-1-methylpyridinium iodide is a chemical compound with the molecular formula C8H8INO4 and a molecular weight of 309.058 g/mol It is a derivative of pyridine, featuring carboxyl groups at the 3 and 5 positions and a methyl group at the 1 position, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dicarboxy-1-methylpyridinium iodide typically involves the reaction of 3,5-dicarboxypyridine with methyl iodide under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicarboxy-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dicarboxy-1-methylpyridinium iodide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dicarboxy-1-methylpyridinium iodide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological activities and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dicarboxy-1-methylpyridinium iodide is unique due to the presence of two carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research .

Properties

CAS No.

84824-91-9

Molecular Formula

C8H8INO4

Molecular Weight

309.06 g/mol

IUPAC Name

1-methylpyridin-1-ium-3,5-dicarboxylic acid;iodide

InChI

InChI=1S/C8H7NO4.HI/c1-9-3-5(7(10)11)2-6(4-9)8(12)13;/h2-4H,1H3,(H-,10,11,12,13);1H

InChI Key

PSRNFLOPUFDHLM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=CC(=C1)C(=O)O)C(=O)O.[I-]

Origin of Product

United States

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